molecular formula C22H19FN2O3 B11301410 5-fluoro-3-methyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide

5-fluoro-3-methyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11301410
M. Wt: 378.4 g/mol
InChI Key: XDNPOVUFFCAIND-UHFFFAOYSA-N
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Description

“5-fluoro-3-methyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide” is a synthetic organic compound that belongs to the class of benzofuran carboxamides. Compounds in this class are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique structure of this compound, which includes a fluorine atom, a quinoline moiety, and a benzofuran ring, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-fluoro-3-methyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be constructed through cyclization reactions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Quinoline Derivative Synthesis: The quinoline moiety can be synthesized through classical methods such as the Skraup synthesis.

    Coupling Reactions: The final step involves coupling the benzofuran and quinoline derivatives using amide bond formation techniques, such as using carbodiimide reagents (e.g., EDCI) in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the quinoline moiety.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: The fluorine atom may participate in nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents.

Medicine

In medicine, such compounds may be investigated for their therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

Industrially, this compound could be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of “5-fluoro-3-methyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide” would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    DNA Intercalation: Inserting into DNA strands and disrupting their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-2-methyl-N-(quinolin-5-yl)-1-benzofuran-3-carboxamide
  • 3-methyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide
  • 5-fluoro-3-methyl-N-(quinolin-5-yl)-1-benzofuran-2-carboxamide

Uniqueness

The presence of the fluorine atom and the specific substitution pattern on the quinoline and benzofuran rings make “5-fluoro-3-methyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide” unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H19FN2O3

Molecular Weight

378.4 g/mol

IUPAC Name

5-fluoro-3-methyl-N-(8-propoxyquinolin-5-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C22H19FN2O3/c1-3-11-27-19-9-7-17(15-5-4-10-24-20(15)19)25-22(26)21-13(2)16-12-14(23)6-8-18(16)28-21/h4-10,12H,3,11H2,1-2H3,(H,25,26)

InChI Key

XDNPOVUFFCAIND-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)C3=C(C4=C(O3)C=CC(=C4)F)C)C=CC=N2

Origin of Product

United States

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